molecular formula C13H13FN2 B12082233 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine

1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine

Cat. No.: B12082233
M. Wt: 216.25 g/mol
InChI Key: JKRGSEYWQFZAKQ-UHFFFAOYSA-N
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Description

1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine is an organic compound that features a pyridine ring substituted with a fluoro-phenyl group and an ethylamine side chain

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-fluoro-benzaldehyde and 2-bromo-5-(4-fluoro-phenyl)pyridine.

    Grignard Reaction: The 4-fluoro-benzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-fluoro-phenyl)ethanol.

    Bromination: The alcohol is then brominated to yield 1-(4-fluoro-phenyl)ethyl bromide.

    Coupling Reaction: This intermediate is coupled with 2-bromo-5-(4-fluoro-phenyl)pyridine using a palladium-catalyzed cross-coupling reaction to form the desired product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction can yield the corresponding amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents, particularly in targeting neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s mechanism of action in biological systems involves binding to specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group enhances its binding affinity and specificity, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[5-(4-Chloro-phenyl)-pyridin-2-yl]-ethylamine
  • 1-[5-(4-Methyl-phenyl)-pyridin-2-yl]-ethylamine

Uniqueness:

  • The presence of the fluoro group in 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its chloro and methyl analogs.
  • The fluoro group also increases the compound’s metabolic stability, making it a more attractive candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 4-fluorophenyl group, which influences its biological activity. The presence of the fluorine atom enhances lipophilicity and may affect receptor binding affinity.

This compound interacts with various neurotransmitter systems, particularly:

  • Serotonin Receptors : It may act as a serotonin reuptake inhibitor (SRI), modulating serotonin levels in the synaptic cleft.
  • Dopamine Receptors : The compound has been evaluated for its effects on dopamine receptors, which are crucial in mood regulation and reward pathways.

Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant effects. For instance, studies have shown that derivatives with similar structural motifs can significantly reduce immobility times in the tail suspension test (TST), a common model for assessing antidepressant activity.

CompoundActivity (TST)Reference
This compoundSignificant reduction in immobility
4-(5-fluoro-1H-indol-3-yl)cyclohexylamineComparable activity to fluoxetine

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<0.25
Escherichia coli<125
Pseudomonas aeruginosa<150

Case Study 1: Antidepressant Activity Evaluation

In a study evaluating the antidepressant potential of various compounds, this compound was tested alongside established SRIs. The results indicated that it exhibited comparable efficacy in reducing depressive-like behaviors in animal models.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized to assess their antibacterial properties. Compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine, in exhibiting antimicrobial properties. For instance, compounds synthesized from pyridine structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL against Gram-positive and Gram-negative bacteria, indicating promising antibacterial activity .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (μg/mL)Target Bacteria
Compound A6.25Bacillus subtilis
Compound B12.5Escherichia coli
Compound C6.25Staphylococcus aureus

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives exhibit moderate to high cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 0.11 to 5.51 μM, suggesting a significant impact on cancer cell proliferation .

Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

CompoundIC50 (μM)Cancer Cell Line
Compound D0.11Human Colon Adenocarcinoma
Compound E2.09Breast Cancer
Compound F5.51Human Lung Adenocarcinoma

Neuropharmacological Applications

Research has indicated that compounds similar to this compound can interact with G protein-coupled receptors (GPCRs), which play a crucial role in neurological functions. For instance, modifications in the structure have led to improved selectivity and potency against specific GPCRs, enhancing their therapeutic potential for treating neurological disorders .

Structure-Activity Relationship Studies

The efficacy of this compound can be attributed to its structural characteristics, which influence its interaction with biological targets. Structure-activity relationship (SAR) studies have shown that variations in substituents on the pyridine ring significantly affect the biological activity of the compound. For example, the introduction of electron-donating groups has been linked to increased anticancer activity .

Table 3: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-Dongating Group (EDG)Increased Anticancer Activity
Electron-Withdrawing Group (EWG)Decreased Anticancer Activity

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

1-[5-(4-fluorophenyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C13H13FN2/c1-9(15)13-7-4-11(8-16-13)10-2-5-12(14)6-3-10/h2-9H,15H2,1H3

InChI Key

JKRGSEYWQFZAKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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